molecular formula C22H19ClF3NO3 B11069695 2-Chloro-6-[3-(trifluoromethoxy)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid

2-Chloro-6-[3-(trifluoromethoxy)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid

Cat. No.: B11069695
M. Wt: 437.8 g/mol
InChI Key: MDYBVKDISQFLKR-UHFFFAOYSA-N
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Description

2-Chloro-6-[3-(trifluoromethoxy)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid is a complex organic compound with a unique structure that includes a trifluoromethoxy group, a phenyl ring, and a methanophenanthridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[3-(trifluoromethoxy)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid typically involves multiple steps, including the formation of the methanophenanthridine core and the introduction of the trifluoromethoxy group. Common synthetic routes may involve:

    Formation of the Methanophenanthridine Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the Trifluoromethoxy Group: This can be achieved through nucleophilic substitution reactions using trifluoromethoxy reagents.

    Chlorination and Carboxylation: The final steps involve chlorination and carboxylation to introduce the chloro and carboxylic acid groups, respectively.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[3-(trifluoromethoxy)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophilic Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Chloro-6-[3-(trifluoromethoxy)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-6-[3-(trifluoromethoxy)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(trifluoromethoxy)aniline
  • 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole

Uniqueness

2-Chloro-6-[3-(trifluoromethoxy)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group, in particular, enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C22H19ClF3NO3

Molecular Weight

437.8 g/mol

IUPAC Name

5-chloro-10-[3-(trifluoromethoxy)phenyl]-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid

InChI

InChI=1S/C22H19ClF3NO3/c23-13-8-15-17-10-4-5-11(6-10)18(17)19(27-20(15)16(9-13)21(28)29)12-2-1-3-14(7-12)30-22(24,25)26/h1-3,7-11,17-19,27H,4-6H2,(H,28,29)

InChI Key

MDYBVKDISQFLKR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C4=C(C(=CC(=C4)Cl)C(=O)O)NC3C5=CC(=CC=C5)OC(F)(F)F

Origin of Product

United States

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